Cope Rearrangement Activation Energy: 1,2-Divinylcyclobutane vs. 1,2-Divinylcyclopropane
The thermal Cope rearrangement of cis-1,2-divinylcyclobutane to cis,cis-1,5-cyclooctadiene proceeds with an experimentally determined activation energy (Ea) of approximately 24.0 kcal/mol. In contrast, the ring-contracted analog cis-1,2-divinylcyclopropane rearranges to cis,cis-1,4-cycloheptadiene with an Ea of approximately 19.0 kcal/mol [1][2]. The 4.0–5.0 kcal/mol higher barrier for the cyclobutane derivative translates into markedly greater ambient thermal stability: the cyclopropane has a half-life of approximately 90 seconds at 35 °C and 25 minutes at 11 °C, whereas the cyclobutane is isolable and handleable at room temperature [2]. This differential arises from the greater ring strain relief in the three-membered ring (cyclopropane strain ~27.5 kcal/mol vs. cyclobutane strain ~26.5 kcal/mol) combined with through-space orbital interactions unique to the 1,2-disubstituted cyclobutane scaffold [3].
| Evidence Dimension | Activation energy (Ea) for thermal Cope rearrangement |
|---|---|
| Target Compound Data | Ea ≈ 24.0 kcal/mol (cis-1,2-divinylcyclobutane → cis,cis-1,5-cyclooctadiene) |
| Comparator Or Baseline | Ea ≈ 19.0 kcal/mol (cis-1,2-divinylcyclopropane → cis,cis-1,4-cycloheptadiene); half-life ~90 s at 35 °C |
| Quantified Difference | ΔEa ≈ 4.0–5.0 kcal/mol (cyclobutane barrier higher); cyclobutane is room-temperature stable vs. cyclopropane requires sub-ambient storage |
| Conditions | Gas-phase and solution-phase thermal rearrangement; experimental data from Vogel (1958, 1960), Berson, and subsequent physical organic studies; computational validation at B3LYP/6-31G* and MP2/6-31G* levels [1][3] |
Why This Matters
The 4–5 kcal/mol higher barrier means cis-1,2-DVCB can be stored, shipped, and manipulated at ambient temperature without uncontrolled rearrangement, unlike the cyclopropane analog which requires cold-chain handling; this directly impacts procurement logistics and synthetic workflow design.
- [1] Özkan, İ.; Zora, M. Transition Structures and Energetics for the Cope Rearrangement of cis-1,2-Divinylcyclobutane: An Ab Initio Study. J. Mol. Struct. THEOCHEM 2003, 638 (1–3), 157–167. DOI: 10.1016/S0166-1280(03)00073-3 View Source
- [2] Özkan, İ.; Zora, M. Transition Structures and Energetics for the Cope Rearrangement of cis-1,2-Divinylcyclopropane: An Ab Initio Study. J. Mol. Struct. THEOCHEM 2003, 636 (1–3), 57–69. DOI: 10.1016/S0166-1280(03)00478-0 View Source
- [3] Özkan, İ.; Zora, M. Transition Structures, Energetics, and Secondary Kinetic Isotope Effects for Cope Rearrangements of cis-1,2-Divinylcyclobutane and cis-1,2-Divinylcyclopropane: A DFT Study. J. Org. Chem. 2003, 68 (25), 9635–9642. DOI: 10.1021/jo035173w View Source
